c(phg-isoDGR-(NMe)k)

Descripción general

Descripción

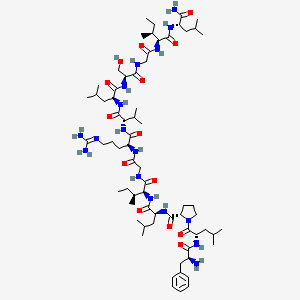

c(phg-isoDGR-(NMe)k) is a selective and potent α5β1-integrin ligand . Its chemical structure includes the phg-isoDGR motif, which plays a crucial role in binding to the α5β1 integrin receptor. This ligand has garnered attention due to its potential applications in cancer imaging and therapy .

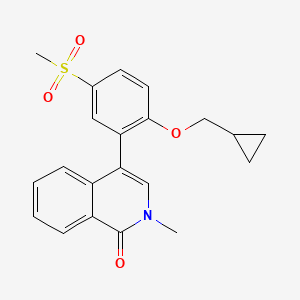

Molecular Structure Analysis

The molecular formula of c(phg-isoDGR-(NMe)k) is C₂₇H₄₁N₉O₇ , with a molecular weight of 603.67 g/mol . Its backbone consists of amino acids, including the modified isoDGR sequence. The trimerized form of this ligand, conjugated with the chelator TRAP, serves as a positron-emission tomography (PET) tracer for monitoring α5β1 integrin expression in vivo .

Aplicaciones Científicas De Investigación

1. Cancer Diagnosis and Therapy

c(phg-isoDGR-(NMe)k, a potent peptidic RGD binding α5β1 subtype selective ligand, has shown significant potential in cancer diagnosis and therapy. Its high specificity for the integrin subtype α5β1, crucial in tumor angiogenesis and metastasis, was achieved through sequential N-methylation. This enhanced selectivity and its use in vivo as a positron-emission tomography tracer for monitoring α5β1 integrin expression in a M21 mouse xenograft model demonstrates its applicability in cancer diagnostic imaging and targeted therapy (Kapp et al., 2018).

2. Glioma Imaging

The compound has been utilized in the development of 99mTc-labeled isoDGR for glioma imaging. Techniques such as dimerization and albumin-binding were employed to improve tumor targeting capability and pharmacokinetics. This resulted in enhanced tumor uptake and clearer tumor visualization in glioma tumor-bearing models, suggesting its efficacy in non-invasive cancer diagnostics (Gao et al., 2019).

3. Integrin αv β3 Modulation

Research has shown that ligands like c(phg-isoDGR-(NMe)k can influence the functional motions of integrin αv β3, a receptor involved in various cellular processes including tumor progression. Distinct ligands can have different effects on integrin activation and deactivation, with isoDGR inducing a rigidification consistent with antagonist activities. This highlights the importance of ligand structure in determining functional responses, which is essential in the development of targeted therapeutics (Paladino et al., 2019).

Mecanismo De Acción

The mechanism of action involves the specific recognition of α5β1 integrin expressed on cell surfaces. By binding to this receptor, c(phg-isoDGR-(NMe)k) influences cell behavior, including tumor cell adhesion, invasion, and angiogenesis. PET imaging studies have demonstrated its ability to target α5β1 integrin-rich tissues, making it a promising tool for non-invasive cancer diagnosis and monitoring .

Direcciones Futuras

Propiedades

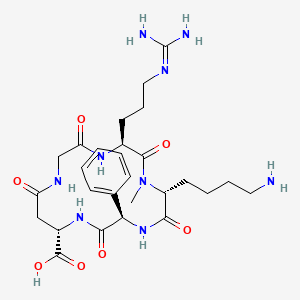

IUPAC Name |

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBSPGRUJJJNPQ-PSHVLCQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c(phg-isoDGR-(NMe)k) | |

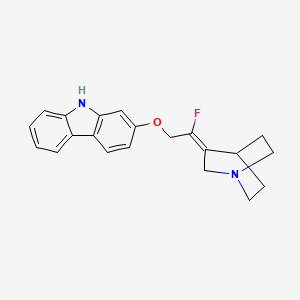

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

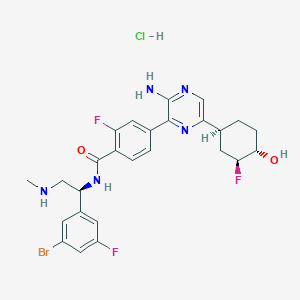

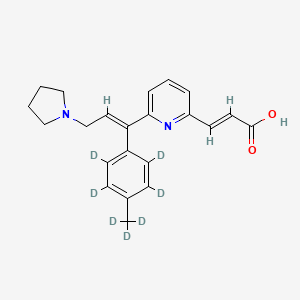

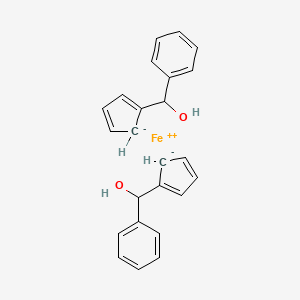

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide](/img/structure/B3181960.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)